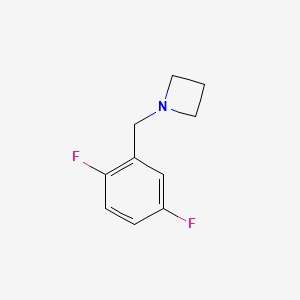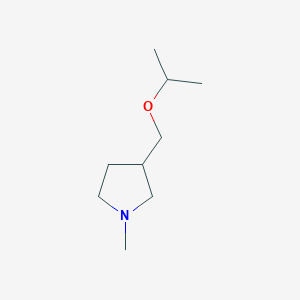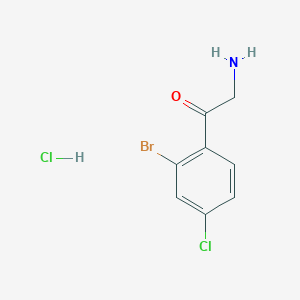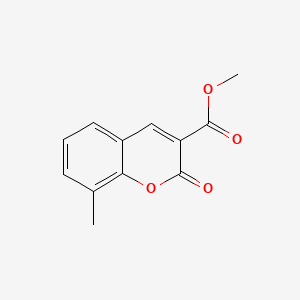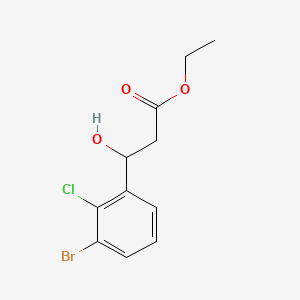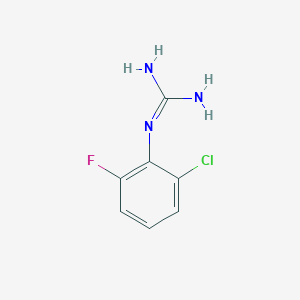
1-(2-Chloro-6-fluorophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-6-fluorophenyl)guanidine is an organic compound characterized by the presence of a guanidine group attached to a 2-chloro-6-fluorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-fluorophenyl)guanidine typically involves the reaction of 2-chloro-6-fluoroaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: 1-(2-Chloro-6-fluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted guanidines with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxides and amines, respectively.
科学研究应用
1-(2-Chloro-6-fluorophenyl)guanidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors, altering their signaling pathways and physiological responses .
相似化合物的比较
- 1-(2-Chloro-4-fluorophenyl)guanidine
- 2-(2-Chloro-6-fluorophenyl)acetamide
Comparison: 1-(2-Chloro-6-fluorophenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets . Compared to similar compounds, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for diverse applications .
属性
分子式 |
C7H7ClFN3 |
|---|---|
分子量 |
187.60 g/mol |
IUPAC 名称 |
2-(2-chloro-6-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7ClFN3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI 键 |
NUSHYVKAWHLGOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)N=C(N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


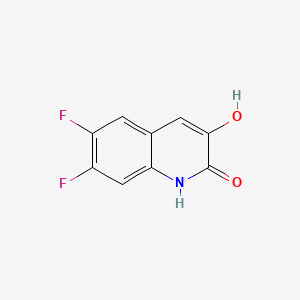
![1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane](/img/structure/B13685826.png)

![4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B13685831.png)
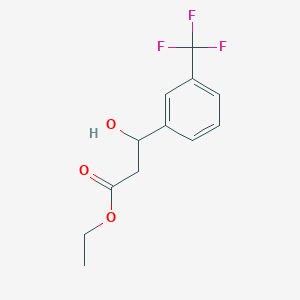
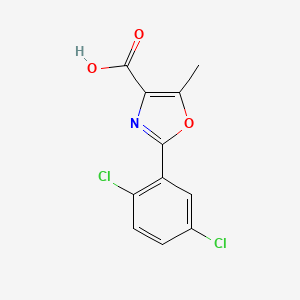
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate](/img/structure/B13685857.png)
